molecular formula C21H27NO4 B1255966 (2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid

(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid

Cat. No. B1255966
M. Wt: 357.4 g/mol
InChI Key: BYYWRCJZFSTRMQ-WSKZCNLGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)jasmonic acid L-phenylalanine is a phenylalanine derivative.

Scientific Research Applications

Optical Resolution and Synthesis

  • Optical Resolution and Synthesis of Amino Acids : The compound has been utilized in the optical resolution and synthesis of specific amino acids. For instance, Shiraiwa et al. (2003) described the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which is closely related to the compound , using optical resolution methods (Shiraiwa et al., 2003).

  • Synthesis of HIV Protease Inhibitors : Another study by Shibata et al. (1998) achieved the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, showcasing the compound's relevance in medicinal chemistry (Shibata et al., 1998).

Asymmetric Synthesis

  • Asymmetric Synthesis of Amino Acid Derivatives : Yang et al. (2015) explored the asymmetric synthesis of novel α-amino acid derivatives, which is a critical area in drug development and biochemistry (Yang et al., 2015).

  • Synthesis of Isoleucine Conjugates : Ogawa and Kobayashi (2008) used a related structure in the strategy for synthesizing the isoleucine conjugate of epi-jasmonic acid, highlighting its application in the synthesis of complex natural products (Ogawa & Kobayashi, 2008).

Computational Peptidology

  • Computational Studies of Antifungal Peptides : Flores-Holguín et al. (2019) conducted a computational peptidology study, which involved the calculation of molecular properties and structures of new antifungal tripeptides, demonstrating the compound's relevance in computational chemistry and drug design (Flores-Holguín et al., 2019).

Crystallography and Structural Analysis

  • Crystallographic Studies : Yajima et al. (2009) presented an X-ray crystallographic analysis of diastereoisomeric molecular compounds related to the compound, which is crucial in understanding the structural properties of such molecules (Yajima et al., 2009).

properties

Product Name

(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18+/m1/s1

InChI Key

BYYWRCJZFSTRMQ-WSKZCNLGSA-N

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid
Reactant of Route 5
(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid
Reactant of Route 6
(2S)-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.